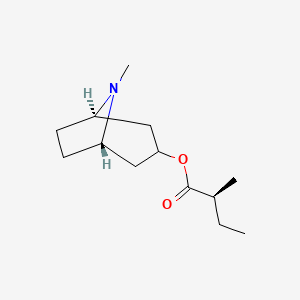

Valtropine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H23NO2 |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3/t9-,10-,11+,12?/m0/s1 |

InChI Key |

OGQXAZJUVVPCRL-WSMDXJOWSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)OC1C[C@H]2CC[C@@H](C1)N2C |

Canonical SMILES |

CCC(C)C(=O)OC1CC2CCC(C1)N2C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Atropine in the Central Nervous System

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atropine (B194438), a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a prototypical antimuscarinic agent with significant and complex effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier allows it to exert a range of actions, from mild stimulation at therapeutic doses to severe delirium and coma at toxic levels. This technical guide provides a comprehensive analysis of atropine's core mechanism of action within the CNS. It details its primary role as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), explores the downstream signaling pathways affected, and examines its interactions with other neurotransmitter systems. This document synthesizes data from key experimental studies, presenting quantitative findings in structured tables and illustrating complex pathways and protocols through detailed diagrams to support advanced research and drug development endeavors.

Primary Mechanism of Action: Muscarinic Receptor Antagonism

Atropine's principal mechanism of action in the CNS is the competitive, reversible, and non-selective antagonism of all five subtypes of muscarinic acetylcholine receptors (M1 through M5).[1][2][3] Acetylcholine (ACh), a primary neurotransmitter in the brain, mediates a vast array of functions including cognition, memory, arousal, and motor control through these receptors.[4] Atropine functions by binding to these receptors without activating them, thereby preventing ACh from binding and initiating a downstream signal.[5] This blockade of parasympathetic input allows for a predominance of sympathetic tone.

The five mAChR subtypes are G-protein coupled receptors (GPCRs) and are broadly distributed throughout the CNS, with high densities in the cortex, hippocampus, and thalamus. They are linked to distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by ACh, the Gq protein stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of excitatory cellular responses.

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. ACh binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. The βγ-subunit of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Atropine competitively blocks the initial binding of ACh to all these receptor subtypes, thus inhibiting both the Gq-mediated excitatory and Gi-mediated inhibitory pathways.

Quantitative Data: Receptor Binding Affinity

Atropine exhibits high affinity for all five muscarinic receptor subtypes with minimal selectivity. This lack of specificity is responsible for its wide range of physiological effects and side effects.

| Receptor Subtype | Binding Affinity (Ki) | Primary CNS Function | Reference |

| M1 | ~0.4 - 0.7 nM | Cognitive function, memory, neuronal excitation | |

| M2 | ~0.4 - 0.7 nM | Presynaptic autoreceptor (inhibits ACh release), cardiac inhibition | |

| M3 | ~0.4 - 0.7 nM | Smooth muscle contraction, glandular secretion | |

| M4 | ~0.4 - 0.7 nM | Presynaptic autoreceptor, mediates dopamine (B1211576) release | |

| M5 | ~0.4 - 0.7 nM | Dopamine release modulation, vasodilation | |

| Table 1: Atropine Binding Affinity for Muscarinic Receptor Subtypes. |

Dose-Dependent Effects on the Central Nervous System

Atropine's impact on the CNS is highly dependent on the administered dose. This biphasic response is critical for both therapeutic applications and understanding its toxicology.

-

Low (Therapeutic) Doses (0.5-1 mg): Atropine produces mild stimulation of the medulla and higher cerebral centers. This can manifest as mild central vagal excitation and moderate respiratory stimulation, resulting from the dilation of bronchioles. Paradoxical bradycardia can sometimes occur at very low doses (<0.5 mg), which is theorized to result from the blockade of presynaptic M2 autoreceptors that normally inhibit ACh release, leading to a transient increase in vagal tone.

-

High (Toxic) Doses: As the dose increases, central excitation becomes more pronounced, leading to restlessness, irritability, disorientation, hallucinations, and delirium ("anticholinergic toxidrome"). With extremely high doses, this stimulant phase is followed by profound CNS depression, leading to coma, circulatory collapse, respiratory failure, and death.

Interactions with Other Neurotransmitter Systems

While its primary action is on mAChRs, atropine also interacts with other receptor systems in the CNS, contributing to its complex pharmacological profile.

Serotonergic System

Studies have shown that atropine can affect the central serotonergic pathways. Administration of atropine in mice led to a dose-dependent increase in serotonin (B10506) (5-HT) levels in brain regions such as the nucleus raphe dorsalis, nucleus caudatus putamen, cerebral cortex, and cerebellum. However, the levels of serotonin's primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), were unaffected, suggesting an impact on serotonin synthesis rather than turnover. Furthermore, atropine and other muscarinic antagonists act as competitive antagonists at 5-HT3 receptors, a type of ligand-gated ion channel. This interaction may contribute to some of the behavioral effects seen in atropine intoxication.

Dopaminergic System

In contrast to its effects on serotonin, studies indicate that atropine does not significantly affect the levels of dopamine or its metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the brain.

Nicotinic Acetylcholine Receptors (nAChRs)

Atropine can inhibit neuronal nicotinic acetylcholine receptors (nAChRs), though with much lower affinity than for mAChRs. This interaction is complex, exhibiting non-competitive, voltage-dependent channel block at high agonist concentrations and potential competitive potentiation at low agonist concentrations, particularly for α4β2 and α4β4 receptor subtypes.

| Receptor System | Atropine's Effect | Mechanism | Quantitative Data (if available) | Reference |

| Serotonergic | ↑ Serotonin Levels | Increased synthesis | Dose-dependent increase in various brain regions | |

| 5-HT3 Receptors | Antagonism | Competitive antagonism | Apparent KD = 1.8 µM | |

| Dopaminergic | No significant change | N/A | No effect on dopamine or its metabolites | |

| Nicotinic (α4β4) | Inhibition / Potentiation | Non-competitive channel block / Competitive potentiation | IC50 = 655 nM at -80 mV | |

| Table 2: Summary of Atropine's Interactions with Other CNS Neurotransmitter Systems. |

Key Experimental Protocols

Elucidating atropine's mechanism of action has relied on a variety of experimental techniques. Below are representative methodologies for key experiments.

Protocol: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of atropine for specific muscarinic receptor subtypes expressed in brain tissue or cell lines.

Methodology:

-

Tissue Preparation: A specific brain region (e.g., cortex, hippocampus) is dissected and homogenized in a buffered solution. The homogenate is then centrifuged to isolate the cell membrane fraction, which contains the receptors.

-

Incubation: The membrane preparation is incubated with a constant concentration of a specific radiolabeled antagonist (e.g., [³H]quinuclidinyl benzilate, a non-selective muscarinic antagonist) and varying concentrations of unlabeled atropine.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of atropine that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol: In Vivo Neurotransmitter Level Analysis via HPLC

Objective: To measure the effect of atropine administration on the concentration of neurotransmitters and their metabolites in discrete brain regions.

Methodology:

-

Animal Dosing: Laboratory animals (e.g., mice) are administered atropine intraperitoneally (i.p.) at various doses (e.g., 5, 10, 25 mg/kg) or a vehicle control.

-

Time Course: Animals are euthanized at specific time points (e.g., 15, 30, 60, 120 min) after drug administration.

-

Brain Dissection: The brain is rapidly removed and dissected on ice to isolate specific regions of interest (e.g., cerebral cortex, cerebellum, nucleus raphe dorsalis).

-

Sample Preparation: The tissue samples are weighed, homogenized in an appropriate acidic solution (e.g., perchloric acid), and centrifuged to precipitate proteins.

-

HPLC-EC Analysis: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (EC). Neurotransmitters (e.g., serotonin, dopamine) and their metabolites are separated on a reverse-phase column and quantified by the electrochemical detector based on their oxidation potential.

-

Data Analysis: The concentrations are calculated by comparing peak areas to those of known standards and are typically expressed as ng/mg of tissue. Statistical analysis is performed to compare drug-treated groups to the control group.

Conclusion

The mechanism of action of atropine in the central nervous system is multifaceted. Its foundation lies in the potent, non-selective, competitive antagonism of all five muscarinic acetylcholine receptor subtypes, which disrupts both excitatory (Gq-mediated) and inhibitory (Gi-mediated) cholinergic signaling. This primary action is modulated by a distinct dose-dependent effect, shifting from mild stimulation to severe excitatory and subsequent depressive states. Furthermore, atropine's pharmacological profile is complicated by its secondary interactions with other critical neurotransmitter systems, including serotonergic (5-HT synthesis and 5-HT3 receptor antagonism) and nicotinic acetylcholine receptors. A thorough understanding of these complex and intersecting mechanisms is paramount for drug development professionals aiming to design more selective anticholinergic agents with improved therapeutic indices and for researchers investigating the fundamental role of the cholinergic system in CNS function and pathology.

References

Atropine's Blockade of Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438), a tropane (B1204802) alkaloid, is a well-characterized competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] It functions by reversibly binding to these receptors, thereby inhibiting the effects of acetylcholine and other muscarinic agonists.[5] This action underpins its wide range of clinical applications, from treating bradycardia to reversing nerve agent poisoning. Atropine is classified as a non-selective antagonist, meaning it does not exhibit significant preference for any of the five identified muscarinic receptor subtypes (M1, M2, M3, M4, and M5). This guide provides an in-depth examination of atropine's interaction with each mAChR subtype, detailing its binding affinities, the experimental methods used to determine these values, and the signaling pathways it inhibits.

Data Presentation: Atropine Binding Affinities

The affinity of atropine for each muscarinic receptor subtype is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for atropine at each of the five human muscarinic receptor subtypes.

| Receptor Subtype | Atropine Inhibition Constant (Ki) [nM] |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

Note: The presented Ki values are representative and may vary slightly between different studies and experimental conditions.

Experimental Protocols: Determination of Binding Affinity

The binding affinities of atropine for muscarinic receptor subtypes are primarily determined through in vitro radioligand binding assays. A competitive binding assay is a common and robust method used for this purpose.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a non-labeled compound (atropine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radiolabeled antagonist with high affinity for the receptor, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Unlabeled atropine sulfate.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

-

Multi-well plates.

Procedure:

-

Preparation of Reagents: Prepare a series of dilutions of unlabeled atropine. The radiolabeled ligand is prepared at a constant concentration, typically near its dissociation constant (Kd) for the receptor.

-

Assay Setup: In each well of a multi-well plate, add the cell membrane preparation, the fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled atropine.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound ligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptors.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled atropine. The resulting sigmoidal curve is used to calculate the IC50 value, which is the concentration of atropine that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radiolabeled ligand.

-

Kd is the dissociation constant of the radiolabeled ligand.

-

Signaling Pathways Blocked by Atropine

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly divided into two families based on their G-protein coupling: the M1, M3, and M5 receptors, which couple to Gq/11, and the M2 and M4 receptors, which couple to Gi/o. By binding to these receptors, atropine prevents the downstream signaling cascades initiated by acetylcholine.

M1, M3, and M5 Receptor Signaling Pathway (Gq/11-coupled)

These receptors, upon activation by acetylcholine, stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Atropine's blockade of these receptors prevents this cascade, leading to effects such as reduced smooth muscle contraction and decreased glandular secretion.

Caption: M1/M3/M5 signaling pathway blocked by Atropine.

M2 and M4 Receptor Signaling Pathway (Gi/o-coupled)

Activation of M2 and M4 receptors by acetylcholine leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels. Atropine's antagonism at these receptors prevents these effects, leading to outcomes such as an increased heart rate (due to M2 blockade in the sinoatrial node).

Caption: M2/M4 signaling pathway blocked by Atropine.

Conclusion

Atropine serves as a non-selective antagonist across all five muscarinic receptor subtypes, exhibiting comparable, high-affinity binding to each. Its therapeutic and physiological effects are a direct consequence of its ability to competitively block the Gq/11 and Gi/o-coupled signaling pathways initiated by acetylcholine. A thorough understanding of its interaction with each receptor subtype, quantified through methods like competitive radioligand binding assays, is fundamental for the rational design and development of more selective muscarinic receptor modulators in the future.

References

Atropine's Impact on Parasympathetic Nervous System Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438), a tropane (B1204802) alkaloid, is a well-established and clinically significant antimuscarinic agent.[1][2][3] It functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), thereby inhibiting the effects of acetylcholine (ACh) within the parasympathetic nervous system.[1][2] This technical guide provides an in-depth analysis of atropine's mechanism of action, its profound effects on various parasympathetic pathways, and the quantitative data underpinning these observations. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development endeavors.

Introduction

The parasympathetic nervous system, a division of the autonomic nervous system, regulates a multitude of "rest and digest" bodily functions. Its primary neurotransmitter, acetylcholine (ACh), acts upon two main classes of cholinergic receptors: nicotinic and muscarinic. Atropine specifically targets the muscarinic receptors, which are G-protein coupled receptors (GPCRs) found on the target organs of postganglionic parasympathetic neurons. By blocking these receptors, atropine effectively interrupts parasympathetic signaling, leading to a range of physiological responses. This guide will explore these effects in detail, with a focus on the cardiovascular, glandular, and smooth muscle systems.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

Atropine's primary mechanism of action is the competitive, reversible antagonism of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). This means that atropine binds to the same site as acetylcholine on the receptor but does not activate it, thereby preventing ACh from exerting its effects. The antagonism is surmountable, meaning that it can be overcome by increasing the concentration of acetylcholine at the receptor site.

Signaling Pathways

The five muscarinic receptor subtypes are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades. Atropine's blockade of these receptors disrupts these pathways.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction, glandular secretion, and neuronal excitation.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). They also activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in cellular excitability. This is the primary mechanism for the vagal slowing of the heart rate.

Quantitative Data: Receptor Binding Affinity and Physiological Effects

The affinity of atropine for muscarinic receptors and its resulting physiological effects have been quantified in numerous studies.

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki and IC50 values) of atropine for the different human muscarinic receptor subtypes.

| Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

Dose-Dependent Effects on Cardiovascular Function

Atropine exhibits a dose-dependent and sometimes paradoxical effect on heart rate. Low doses can cause a transient bradycardia, while higher doses lead to tachycardia.

| Dose | Effect on Heart Rate | Mechanism | Reference |

| < 0.5 mg | Paradoxical slowing | Central vagal stimulation or blockade of presynaptic M1 autoreceptors that normally inhibit ACh release. | |

| 0.5 - 1.0 mg | Increased heart rate | Blockade of M2 receptors at the sinoatrial (SA) and atrioventricular (AV) nodes, opposing vagal tone. | |

| > 2.0 mg | Pronounced tachycardia | More complete blockade of cardiac M2 receptors. |

A study in healthy volunteers demonstrated that intravenous administration of 1.35 mg and 2.15 mg of atropine resulted in maximum heart rates of 192% and 217% of control values, respectively.

Effects on Salivary Secretion

Atropine is a potent inhibitor of salivary secretion through its blockade of M1 and M3 receptors in salivary glands.

| Administration Route | Dose | Effect on Saliva Flow | Reference |

| Intravenous | 1.35 mg | Minimum flow of 8% of control | |

| Intravenous | 2.15 mg | Minimum flow of 3% of control | |

| Oral | 0.03 mg/kg | 84.3% maximum reduction | |

| Sublingual (1% drops) | 0.5 - 1.0 mg | Resolution of hypersalivation |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline protocols for key experiments cited in the literature.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of a ligand (e.g., atropine) for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes from tissues or cell lines expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled competing ligand (atropine).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of atropine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Cardiovascular Monitoring in Humans

This protocol is used to assess the dose-dependent effects of atropine on heart rate and atrioventricular conduction.

Methodology:

-

Subject Recruitment: Healthy volunteers are recruited after obtaining informed consent.

-

Baseline Measurement: Baseline electrocardiogram (ECG) and heart rate are recorded.

-

Drug Administration: Atropine is administered intravenously at escalating doses.

-

Continuous Monitoring: ECG and heart rate are continuously monitored to assess changes in sinus rate and AV nodal conduction.

-

Data Analysis: Changes in heart rate and PR interval are quantified and correlated with the administered dose of atropine.

Sialometry (Measurement of Salivary Flow)

This protocol is used to quantify the effect of atropine on salivary secretion.

Methodology:

-

Subject Preparation: Subjects are instructed to refrain from eating, drinking, or oral hygiene for a specified period before the measurement.

-

Baseline Collection: Unstimulated whole saliva is collected for a defined period by having the subject expectorate into a pre-weighed tube.

-

Drug Administration: Atropine is administered via the desired route (e.g., intravenous, oral, sublingual).

-

Post-Dose Collection: Saliva collection is repeated at specified time intervals after drug administration.

-

Flow Rate Calculation: The volume or weight of the collected saliva is used to calculate the flow rate (e.g., in mL/min).

Effects on Specific Parasympathetic Pathways

Cardiovascular System

The vagus nerve provides the primary parasympathetic innervation to the heart. Acetylcholine released from the vagus nerve acts on M2 receptors in the SA and AV nodes to decrease heart rate and slow conduction. Atropine's blockade of these receptors leads to:

-

Tachycardia: By blocking the inhibitory effect of the vagus nerve on the SA node, atropine increases the heart rate.

-

Increased Atrioventricular Conduction: Atropine enhances conduction through the AV node, which can be therapeutic in cases of AV block.

Glandular Secretions

Atropine significantly reduces secretions from various glands by blocking M1 and M3 receptors:

-

Salivary Glands: Causes dry mouth (xerostomia).

-

Bronchial Glands: Decreases bronchial secretions, which can be beneficial in certain respiratory conditions.

-

Sweat Glands: Inhibits sweating, which can lead to an increase in body temperature.

Smooth Muscle

Atropine relaxes smooth muscle in several organ systems by blocking M3 receptors:

-

Gastrointestinal Tract: Reduces gut motility and can be used as an antispasmodic.

-

Urinary Bladder: Relaxes the detrusor muscle, which can lead to urinary retention.

-

Bronchioles: Causes bronchodilation.

-

Eye: In the eye, atropine blocks M3 receptors in the pupillary sphincter muscle, leading to mydriasis (pupil dilation), and in the ciliary muscle, causing cycloplegia (paralysis of accommodation).

Conclusion

Atropine's role as a non-selective muscarinic antagonist provides a powerful tool for modulating the parasympathetic nervous system. Its well-characterized effects on cardiovascular, glandular, and smooth muscle function have established its place in clinical practice and as a vital compound in pharmacological research. A thorough understanding of its mechanism of action, quantitative effects, and the signaling pathways it modulates is essential for its safe and effective use and for the development of more selective antimuscarinic agents. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field.

References

Atropine's Pharmacological Action on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of atropine (B194438) on the central nervous system (CNS). Atropine, a tropane (B1204802) alkaloid, is a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its ability to cross the blood-brain barrier allows it to exert significant and complex dose-dependent effects on the CNS, ranging from mild stimulation to severe delirium and coma. This document details its mechanism of action, presents quantitative binding data, outlines key experimental protocols for its study, and visualizes its cellular and systemic effects.

Mechanism of Action in the Central Nervous System

Atropine's primary mechanism of action in the CNS is the competitive, reversible blockade of acetylcholine (ACh) at all five subtypes of muscarinic receptors (M1 through M5).[1][2] These G protein-coupled receptors are widely distributed throughout the brain and mediate a vast array of cholinergic functions, including cognition, memory, arousal, and motor control.

By antagonizing these receptors, atropine inhibits the "rest and digest" functions of the parasympathetic nervous system that are mirrored in the CNS.[3] The specific downstream effects depend on the receptor subtype and its associated G protein signaling cascade.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Their antagonism by atropine blocks the activation of phospholipase C (PLC), thereby reducing the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Atropine's blockade of these receptors prevents the inhibition of adenylyl cyclase, leading to a relative increase in cyclic AMP (cAMP) levels and modulation of ion channels, particularly inwardly rectifying potassium channels.[4]

The following diagram illustrates the antagonistic action of atropine on these primary muscarinic signaling pathways.

Quantitative Pharmacological Data

Atropine acts as a non-selective antagonist with high affinity across all five muscarinic receptor subtypes. The data presented below, derived from competitive radioligand binding assays, quantifies this interaction. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key measures of antagonist potency.

| Receptor Subtype | Atropine Ki (nM) | Atropine IC50 (nM) | Reference(s) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [5] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

Dose-Dependent Effects on the Central Nervous System

The CNS effects of atropine are highly dependent on the administered dose. At low doses, it can produce mild stimulatory effects, while high or toxic doses lead to profound depression, delirium, and potentially fatal respiratory failure.

-

Low Doses (0.5 - 1.0 mg): At therapeutic doses, atropine typically causes mild central vagal excitation and moderate respiratory stimulation. Some studies suggest very low doses (<0.5 mg) can cause a paradoxical slowing of heart rate, presumed to be a central effect.

-

Moderate Doses (3.0 - 6.0 mg): Performance and cognitive impairments become evident. Effects include restlessness, fatigue, tremor, and difficulties with memory and coordination.

-

Toxic Doses (>10 mg): High doses lead to a more pronounced central excitation, manifesting as restlessness, irritability, disorientation, hallucinations, and delirium (an anticholinergic toxidrome). This stimulation is followed by depression, coma, circulatory collapse, and medullary paralysis.

The following diagram illustrates the logical progression of CNS effects with increasing doses of atropine.

Key Experimental Protocols

Investigating the CNS effects of atropine involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for two fundamental experimental approaches.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of atropine for different muscarinic receptor subtypes. It measures how effectively atropine competes with a radioactively labeled ligand that has a known affinity for the receptor.

Methodology:

-

Membrane Preparation:

-

Harvest tissue (e.g., specific brain regions from animal models) or cultured cells expressing the muscarinic receptor subtype of interest.

-

Homogenize the tissue/cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Incubation:

-

In a 96-well plate, add the prepared membranes (a fixed amount of protein per well).

-

Add increasing concentrations of unlabeled atropine.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

To determine non-specific binding, a parallel set of wells is incubated with a saturating concentration of a non-labeled antagonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each atropine concentration.

-

Plot the percent specific binding against the log concentration of atropine to generate a competition curve.

-

Determine the IC50 value (the concentration of atropine that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

The workflow for this protocol is visualized below.

Acute Brain Slice Electrophysiology

This technique allows for the direct measurement of atropine's effects on the electrical properties of neurons within an intact local circuit, providing functional data on neuronal excitability and synaptic transmission.

Methodology:

-

Animal Anesthesia and Perfusion:

-

Deeply anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane).

-

Perform transcardial perfusion with an ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. This solution is often a modified artificial cerebrospinal fluid (aCSF) with high sucrose (B13894) or NMDG to reduce excitotoxicity during slicing.

-

-

Brain Extraction and Slicing:

-

Rapidly decapitate the animal and extract the brain, submerging it immediately in the ice-cold, oxygenated slicing solution.

-

Mount the brain onto the stage of a vibratome.

-

Cut acute slices (typically 250-350 µm thick) of the desired brain region (e.g., hippocampus, cortex).

-

-

Slice Recovery:

-

Transfer the slices to a holding chamber containing oxygenated aCSF.

-

Allow slices to recover, typically for 30 minutes at a warm temperature (e.g., 32-35°C) followed by at least 30 minutes at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber of a microscope, where it is continuously perfused with oxygenated aCSF at a physiological temperature.

-

Using micromanipulators, approach a neuron with a glass micropipette filled with an internal solution to perform whole-cell patch-clamp recordings.

-

Establish a baseline recording of the neuron's activity (e.g., resting membrane potential, firing rate, synaptic potentials).

-

Bath-apply atropine at known concentrations to the perfusing aCSF.

-

Record changes in the neuron's electrical properties in response to atropine application.

-

-

Data Analysis:

-

Analyze the recorded electrophysiological data to quantify changes in parameters such as neuronal firing frequency, membrane potential, input resistance, and the amplitude and frequency of synaptic events.

-

Construct dose-response curves to determine the EC50 of atropine for a specific functional effect.

-

Conclusion

Atropine's action on the central nervous system is a direct consequence of its non-selective, competitive antagonism of muscarinic acetylcholine receptors. Its ability to cross the blood-brain barrier leads to a complex, dose-dependent spectrum of effects, from mild stimulation to severe anticholinergic toxicity. The quantitative data from binding assays confirm its high affinity for all five receptor subtypes, while functional assays like electrophysiology reveal the downstream consequences of this blockade on neuronal activity. The protocols and data presented in this guide provide a foundational framework for professionals engaged in the research and development of cholinergic and anticholinergic therapeutics.

References

Atropine as a Competitive Antagonist of Acetylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of atropine's role as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. Atropine (B194438), a naturally occurring tertiary amine alkaloid, is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5). Its reversible, competitive antagonism forms the basis of its widespread therapeutic use and its application as a fundamental tool in pharmacological research. This document details the mechanism of action, presents quantitative binding and functional data, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Acetylcholine (ACh) is a primary neurotransmitter in the autonomic and central nervous systems, exerting its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate a vast array of physiological functions, including regulation of heart rate, smooth muscle contraction, glandular secretions, and cognitive processes.[1] Atropine's ability to competitively block these receptors makes it a cornerstone in both clinical practice and pharmacological research.[2][3]

This guide will delve into the technical aspects of atropine's interaction with mAChRs, providing researchers and drug development professionals with a detailed understanding of its pharmacological profile.

Mechanism of Action: Competitive Antagonism

Atropine functions as a competitive, reversible antagonist at muscarinic acetylcholine receptors.[3][4] This means that atropine binds to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine, but it does not activate the receptor. The binding of atropine is reversible, and its blocking effect can be overcome by increasing the concentration of acetylcholine at the receptor site. This competitive interaction is a hallmark of atropine's pharmacology and can be quantitatively described using Schild analysis.

The non-selective nature of atropine means it exhibits affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5), leading to a broad range of physiological effects.

Quantitative Data: Binding Affinities and Functional Antagonism

The affinity of atropine for muscarinic receptors and its functional antagonism have been extensively quantified using various experimental techniques. The most common measures are the inhibition constant (Ki) and the dissociation constant (Kd) from radioligand binding assays, and the pA2 value from functional assays such as Schild plot analysis.

Binding Affinity Data

The following table summarizes the binding affinity of atropine for the five human muscarinic receptor subtypes, expressed as Ki and Kd values. These values represent the concentration of atropine required to occupy 50% of the receptors in the absence of the endogenous ligand.

| Receptor Subtype | Ki (nM) | Kd (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| M1 | 0.9 - 2.0 | - | [3H]-pirenzepine | Human neuroblastoma cells | |

| M2 | 1.1 - 2.5 | - | [3H]-AF-DX 384 | Human heart | |

| M3 | 1.0 - 2.8 | - | [3H]-4-DAMP | Human submandibular gland | |

| M4 | 0.8 - 1.9 | - | [3H]-pirenzepine | CHO cells expressing human M4 | |

| M5 | 1.2 - 3.0 | - | [3H]-QNB | CHO cells expressing human M5 | |

| General | - | ~1 | [3H]-atropine | Rat brain synaptic membranes |

Note: Ki and Kd values can vary depending on the radioligand, tissue preparation, and experimental conditions used.

Functional Antagonism Data (pA2 Values)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. It is a direct measure of the affinity of a competitive antagonist.

| Tissue/Preparation | Agonist | Atropine pA2 Value | Reference |

| Guinea-pig ileum | Carbachol | 8.9 - 9.2 | |

| Guinea-pig olfactory cortex | Carbachol | 8.9 | |

| Human colon (circular muscle) | Carbachol | 8.72 ± 0.28 | |

| Human colon (longitudinal muscle) | Carbachol | 8.60 ± 0.08 | |

| Rat prostate | Carbachol | 8.90 | |

| Human umbilical vein | Acetylcholine | 9.75 | |

| Canine stomach smooth muscle cells | - | 10.2 ± 1.1 |

Muscarinic Receptor Signaling Pathways

Atropine's antagonistic effects are a direct consequence of its ability to block the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These pathways are subtype-dependent.

M1, M3, and M5 Receptor Signaling Pathway

M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

M2 and M4 Receptor Signaling Pathway

M2 and M4 receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced excitability.

Experimental Protocols

The characterization of atropine's competitive antagonism relies on robust and well-defined experimental protocols.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors, as well as the inhibition constant (Ki) of unlabeled ligands like atropine.

Objective: To determine the Ki of atropine for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radiolabeled antagonist with high affinity and specificity (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).

-

Unlabeled atropine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells known to express the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of unlabeled atropine to the membrane preparation.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the atropine concentration. The IC50 (the concentration of atropine that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Schild Analysis

Schild analysis is a powerful method to characterize competitive antagonism and determine the pA2 value of an antagonist. This is typically performed using an isolated tissue preparation that responds to acetylcholine with a measurable physiological effect, such as muscle contraction.

Objective: To determine the pA2 value of atropine against acetylcholine-induced contraction in an isolated tissue.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat bladder).

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic transducer and data acquisition system.

-

Acetylcholine solutions of varying concentrations.

-

Atropine solutions of varying concentrations.

Procedure:

-

Tissue Preparation and Equilibration: Mount the isolated tissue in the organ bath under a slight tension and allow it to equilibrate for a set period.

-

Control Dose-Response Curve: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of atropine to the bath and incubate for a specific period.

-

Dose-Response Curve in the Presence of Antagonist: In the continued presence of atropine, generate a new cumulative concentration-response curve for acetylcholine.

-

Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of atropine.

-

Data Analysis: For each concentration of atropine, calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence of atropine to the EC50 in the absence of atropine). A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of atropine. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line.

Logical Relationship of Competitive Antagonism

The interaction between acetylcholine and atropine at the muscarinic receptor is a dynamic equilibrium. The following diagram illustrates the logical relationship of this competitive antagonism.

Conclusion

Atropine's role as a non-selective, competitive antagonist of acetylcholine at muscarinic receptors is well-established and quantifiable. This technical guide has provided a detailed overview of its mechanism of action, supported by quantitative binding and functional data. The outlined experimental protocols for radioligand binding assays and Schild analysis offer a framework for the precise characterization of atropine and other muscarinic receptor antagonists. The visualization of the relevant signaling pathways and experimental workflows further clarifies the complex interactions involved. A thorough understanding of these principles is essential for researchers and drug development professionals working in the field of cholinergic pharmacology.

References

- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

Atropine in Neuroscience Research: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Principles of Atropine's Action in the Nervous System

Atropine (B194438), a naturally occurring tertiary amine, serves as a cornerstone pharmacological tool in neuroscience for elucidating the roles of the cholinergic system in a vast array of physiological and pathological processes. Its primary mechanism of action is as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By binding to these receptors, atropine competitively blocks the neurotransmitter acetylcholine (ACh) from binding and initiating downstream signaling cascades.[2][3] This blockade is reversible and can be surmounted by increasing the concentration of acetylcholine at the receptor site.[3]

There are five genetically distinct subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) and are widely distributed throughout the central and peripheral nervous system.[4] Atropine exhibits affinity for all five subtypes, leading to its broad range of effects. The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins, and their activation stimulates the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). Conversely, the M2 and M4 receptor subtypes are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Atropine's antagonism of these receptors consequently inhibits or reverses these signaling events.

Quantitative Data: Atropine's Interaction with Muscarinic Receptors

The affinity of atropine for the different muscarinic receptor subtypes is a critical parameter in understanding its pharmacological effects. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding affinity.

| Receptor Subtype | Dissociation Constant (Ki) [nM] | Reference |

| M1 | 1.27 ± 0.36 | |

| M2 | 3.24 ± 1.16 | |

| M3 | 2.21 ± 0.53 | |

| M4 | 0.77 ± 0.43 | |

| M5 | 2.84 ± 0.84 |

Note: These values are representative and can vary depending on the experimental conditions and tissue preparation.

The functional consequence of this binding is the blockade of acetylcholine-induced responses. The effective dose of atropine varies depending on the animal model, the route of administration, and the specific research question.

| Animal Model | Administration Route | Typical Dosage Range | Purpose | Reference |

| Mouse | Intraperitoneal (IP) | 0.5 - 2 mg/kg | Reversal of bradycardia, cholinergic blockade | |

| Mouse | Subcutaneous (SC) | 1 - 5 mg/kg | Pre-anesthetic, antisecretory | |

| Rat | Intravenous (IV) | 0.1 - 1 mg/kg | Rapid cardiovascular effects | |

| Rat | Intramuscular (IM) | 2 - 10 mg/kg | Antidote for organophosphate poisoning | |

| Rat (intracerebral) | Microinjection | 115 µg/kg | Investigation of learning and memory |

Signaling Pathways

The following diagram illustrates the primary signaling pathways affected by atropine's antagonism of muscarinic acetylcholine receptors.

Muscarinic receptor signaling pathways antagonized by atropine.

Experimental Protocols in Neuroscience Research

Atropine is instrumental in a variety of experimental paradigms. Below are detailed methodologies for key experiments.

Investigating Learning and Memory: The Morris Water Maze

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.

-

Objective: To evaluate the effect of atropine on the acquisition and retention of spatial memory.

-

Apparatus: A large circular pool (typically 120-180 cm in diameter) filled with opaque water (made opaque with non-toxic white paint or milk powder) maintained at 22-25°C. A small escape platform is submerged just below the water's surface. The pool is situated in a room with various distal visual cues.

-

Procedure:

-

Drug Administration: Atropine (e.g., 1 mg/kg, i.p.) or saline is administered to the animals 30 minutes prior to the training session.

-

Acquisition Phase (4-5 days):

-

Each animal undergoes four trials per day.

-

For each trial, the animal is placed into the pool at one of four quasi-random starting positions, facing the wall of the tank.

-

The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

-

If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.

-

The animal is allowed to remain on the platform for 15-30 seconds to associate its location with the distal cues.

-

-

Probe Trial (24 hours after the last training session):

-

The escape platform is removed from the pool.

-

The animal is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

-

-

-

Data Analysis: Escape latencies during the acquisition phase are analyzed using a repeated-measures ANOVA. The time spent in the target quadrant during the probe trial is analyzed using a t-test or one-way ANOVA.

Assessing Fear-Motivated Learning: Passive Avoidance Task

The passive avoidance task is used to evaluate fear-motivated learning and memory.

-

Objective: To determine the impact of atropine on the consolidation of a fear memory.

-

Apparatus: A two-compartment apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electrifiable grid.

-

Procedure:

-

Training Phase:

-

The animal is placed in the light compartment.

-

After a brief habituation period, the guillotine door is opened.

-

Rodents have a natural aversion to bright light and will typically enter the dark compartment.

-

Upon entering the dark compartment, the door closes, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

-

-

Drug Administration: Immediately after the training, atropine (e.g., 1-5 mg/kg, i.p.) or saline is administered.

-

Retention Test (24 hours later):

-

The animal is placed back in the light compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.

-

-

-

Data Analysis: The step-through latencies are compared between the atropine-treated and control groups using a Mann-Whitney U test or t-test.

Measuring Acetylcholine Release: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.

-

Objective: To quantify the effect of atropine on acetylcholine release in a specific brain region (e.g., hippocampus or prefrontal cortex).

-

Procedure:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Atropine is administered either systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Collection: Dialysate samples continue to be collected to measure the change in acetylcholine concentration.

-

Sample Analysis: The concentration of acetylcholine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC) or mass spectrometry.

-

-

Data Analysis: Acetylcholine levels are typically expressed as a percentage of the baseline and are analyzed over time using ANOVA.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for a neuroscience study involving atropine and the logical relationship between atropine and its effects.

A typical experimental workflow for an in vivo study using atropine.

Logical flow from atropine administration to behavioral outcome.

Applications in Disease Models

Parkinson's Disease

While the primary pathology in Parkinson's disease is the loss of dopaminergic neurons, the resulting imbalance in the cholinergic system contributes to motor symptoms, particularly tremor. Anticholinergic drugs like atropine have historically been used to manage these symptoms. In preclinical research, atropine can be used in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) model, to investigate the role of the cholinergic system in the pathophysiology of the disease and to screen for novel therapeutic agents.

Schizophrenia

Cognitive deficits are a core feature of schizophrenia. The cholinergic system is implicated in cognitive functions such as attention and memory, which are impaired in this disorder. Atropine can be used to induce a transient cognitive impairment in healthy subjects or animal models, thereby creating a model to test the efficacy of potential cognitive-enhancing drugs for schizophrenia. A common behavioral paradigm used in this context is the prepulse inhibition (PPI) of the startle reflex, which is a measure of sensorimotor gating that is deficient in individuals with schizophrenia.

Conclusion

Atropine remains an indispensable tool in neuroscience research. Its well-characterized mechanism of action as a non-selective muscarinic antagonist allows for the targeted investigation of the cholinergic system's role in a wide range of neurological functions and disorders. Through the use of standardized and rigorous experimental protocols, researchers can continue to leverage atropine to unravel the complexities of the brain and to develop novel therapeutic strategies for debilitating neurological and psychiatric conditions.

References

- 1. The antagonism of neuronal responses to acetylcholine by atropine: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Atropine's Role in Myopia Progression: A Technical Guide on Mechanisms and Clinical Evidence

Abstract

The escalating global prevalence of myopia necessitates effective interventions to slow its progression. Atropine (B194438), a non-selective muscarinic antagonist, has emerged as the most potent pharmacological agent for myopia control. Initially used at high concentrations, the field has shifted towards lower doses that offer a more favorable balance between efficacy and side effects. The precise mechanism of atropine's action remains a subject of intensive investigation, but it is clear that its effects extend beyond the initially proposed role in accommodation. Current evidence points to a multifactorial mechanism involving direct and indirect actions on the retina, choroid, and sclera. Atropine is understood to modulate retinal dopamine (B1211576) release, increase choroidal thickness, and directly influence scleral fibroblast activity and extracellular matrix remodeling, potentially through both muscarinic and non-muscarinic pathways. This technical guide provides a comprehensive overview of the current understanding of atropine's mechanisms, summarizes key quantitative data from landmark clinical trials, details common experimental protocols, and visualizes the complex signaling pathways involved.

The Enigma of Atropine's Mechanism of Action

While atropine has been used for decades, its exact mechanism in controlling myopia is not fully elucidated.[1][2] The initial hypothesis, centered on its cycloplegic effects and the resulting inhibition of accommodation, has been largely superseded by evidence pointing towards non-accommodative pathways.[1][2][3] The current understanding is that atropine exerts its influence through a complex interplay of biochemical signals across multiple ocular tissues.

The Muscarinic Receptor Hypothesis

Atropine acts as a competitive, non-selective antagonist for all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5), which are G protein-coupled receptors widely distributed throughout the eye. These receptors are present in the retina, retinal pigment epithelium (RPE), choroid, and sclera, all tissues implicated in the regulation of eye growth.

-

Retinal Pathway : Evidence suggests atropine's effects may originate in the retina. It is thought to bind to muscarinic receptors (potentially M1 and/or M4) on amacrine cells, which could in turn stimulate the release of dopamine. Dopamine is a known retinal neurotransmitter that plays a crucial role in inhibiting ocular growth and myopia development. Studies using selective M1 (MT7) and M4 (MT3) antagonists in animal models have shown that both pathways are involved in the inhibition of myopia.

-

Choroidal Pathway : Clinical and preclinical studies consistently show that atropine administration leads to an increase in choroidal thickness. This thickening may be linked to the inhibition of axial elongation. While the direct effect of atropine on the choroid is still being investigated, a two-year study on children using 0.01% atropine demonstrated stable choroidal thickness compared to consistent thinning in the placebo group, with a significant portion of this effect being independent of changes in axial length.

-

Scleral Pathway : A growing body of evidence indicates that the sclera is a direct target for atropine. Muscarinic receptors are present on scleral fibroblasts, the primary cells responsible for synthesizing and remodeling the scleral extracellular matrix (ECM). Atropine can directly influence these cells to:

-

Inhibit the synthesis of glycosaminoglycans (GAGs), a key component of the ECM, thereby potentially stiffening the sclera and resisting elongation.

-

Modulate the expression of muscarinic receptors in the sclera.

-

Regulate the production of ECM proteins like collagen.

-

Emerging Non-Muscarinic and Molecular Pathways

Recent research has uncovered additional pathways that may contribute to atropine's anti-myopia effects.

-

Scleral Hypoxia and ECM Remodeling : Myopic eyes often exhibit scleral thinning and hypoxia. Atropine has been shown to downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) in scleral tissues. By mitigating scleral hypoxia and modulating ECM proteins like fibronectin and collagen, atropine may help maintain the structural integrity of the sclera and prevent excessive eye growth.

-

Growth Factor Regulation : Atropine can modulate the activity of key growth factors involved in scleral remodeling. In vitro studies have shown that atropine inhibits the expression and secretion of TGF-β2 in RPE cells and decreases TGF-β1 activity while increasing bFGF2 activity in scleral fibroblasts.

-

Melatonin (B1676174) and Circadian Rhythms : In-vitro studies on human scleral fibroblasts found that atropine treatment altered the expression of genes related to circadian rhythms and significantly inhibited melatonin degradation pathways. This suggests a potential link between atropine's mechanism and the eye's biological clock, which is noteworthy as atropine is typically administered at night.

Quantitative Efficacy: A Review of Landmark Clinical Trials

The efficacy of atropine in slowing myopia progression has been rigorously evaluated in numerous randomized controlled trials (RCTs). The primary endpoints in these studies are typically the change in spherical equivalent refraction (SER), measured in diopters (D), and the change in axial length (AL), measured in millimeters (mm).

Table 1: High-Dose Atropine Efficacy (ATOM1 Study)

The Atropine for the Treatment of Myopia 1 (ATOM1) study was a pivotal trial that established the high efficacy of 1% atropine but also highlighted its significant side effects.

| Study | Treatment Group | Duration | Mean Myopia Progression (D) | Mean Axial Length Change (mm) |

| ATOM1 | 1% Atropine | 2 Years | -0.28 (±0.92) | -0.02 (±0.35) |

| Placebo | 2 Years | -1.20 (±0.69) | 0.38 (±0.38) |

Table 2: Low-Dose Atropine Concentration-Response Studies (ATOM2 & LAMP)

Subsequent studies focused on finding the lowest effective dose to minimize side effects. The ATOM2 and Low-concentration Atropine for Myopia Progression (LAMP) studies were instrumental in demonstrating a concentration-dependent response.

| Study | Treatment Group | Duration | Mean Myopia Progression (D) | Mean Axial Length Change (mm) |

| ATOM2 (Year 1-2) | 0.5% Atropine | 2 Years | -0.30 | Data not directly comparable |

| 0.1% Atropine | 2 Years | -0.38 | Data not directly comparable | |

| 0.01% Atropine | 2 Years | -0.49 | Data not directly comparable | |

| LAMP (Year 1) | 0.05% Atropine | 1 Year | -0.27 (±0.61) | 0.20 (±0.25) |

| 0.025% Atropine | 1 Year | -0.46 (±0.45) | 0.29 (±0.20) | |

| 0.01% Atropine | 1 Year | -0.59 (±0.61) | 0.36 (±0.29) | |

| Placebo | 1 Year | -0.81 (±0.53) | 0.41 (±0.22) |

A key finding of the ATOM2 study was the significant rebound effect observed during a 12-month washout period, which was inversely related to concentration (i.e., higher initial doses led to greater rebound). After 5 years, including a re-treatment phase with 0.01% atropine for progressors, the original 0.01% group demonstrated the least overall myopia progression.

Table 3: Long-Term Efficacy and Comparison of 0.05% vs. 0.01% Atropine

Long-term follow-up from the LAMP and MOSAIC studies suggests that 0.05% atropine may be more effective than 0.01%.

| Study | Treatment Group | Duration | Mean Myopia Progression (D) | Mean Axial Length Change (mm) |

| LAMP (Year 2) | 0.05% Atropine | 2 Years | -0.55 (±0.86) | 0.39 (±0.36) |

| 0.025% Atropine | 2 Years | -0.85 (±0.73) | 0.50 (±0.33) | |

| 0.01% Atropine | 2 Years | -1.12 (±0.85) | 0.66 (±0.39) | |

| MOSAIC2 (Year 3) | 0.05% Atropine | 1 Year | Data reported as adjusted difference | Data reported as adjusted difference |

| 0.01% Atropine -> Placebo | 1 Year | -0.13 D greater progression vs 0.05% | 0.06 mm greater elongation vs 0.05% |

The LAMP five-year follow-up confirmed the sustained efficacy of 0.05% atropine. The MOSAIC2 study in a European population also found 0.05% atropine to be more effective than 0.01% at controlling myopia progression.

Table 4: Atropine's Effect on Choroidal Thickness

Studies have quantified the impact of different atropine concentrations on choroidal thickness (ChT).

| Study | Treatment Group | Duration | Mean ChT Change (Subfoveal) |

| Ye et al. (2020) | 1% Atropine (weekly after 1-wk loading) | 6 Months | +26 µm (after 1 week, then stable) |

| 0.01% Atropine (daily) | 6 Months | -5 µm | |

| MOSAIC (2025) | 0.01% Atropine (daily) | 2 Years | +0.49 µm |

| Placebo | 2 Years | -9.46 µm |

Experimental Protocols in Atropine Research

The investigation of atropine's role in myopia relies on a combination of clinical, animal, and in-vitro models.

Clinical Trial Design (Example: LAMP Study)

-

Design : Randomized, double-masked, placebo-controlled trial.

-

Participants : Children aged 4-12 years with myopia of at least -1.0 D and astigmatism of -2.5 D or less.

-

Randomization : Participants are randomly assigned to receive nightly eye drops of 0.05% atropine, 0.025% atropine, 0.01% atropine, or a placebo.

-

Primary Outcome Measures :

-

Change in Spherical Equivalent Refraction (SER) from baseline, determined by cycloplegic autorefraction.

-

Change in Axial Length (AL) from baseline, measured by optical biometry.

-

-

Secondary Outcome Measures : Accommodation amplitude, photopic and mesopic pupil diameter, best-corrected visual acuity, and vision-related quality of life questionnaires.

-

Follow-up : Examinations are conducted at baseline and at regular intervals (e.g., 4, 12, and 24 months) to assess outcomes and monitor for adverse effects.

Preclinical Animal Models (Form-Deprivation Myopia)

-

Model Induction : Form-Deprivation Myopia (FDM) is induced in an animal model (e.g., mouse, guinea pig, chick) by applying a translucent occluder or goggle over one eye. The contralateral eye serves as an untreated control.

-

Treatment : Animals in the treatment group receive daily topical administration of atropine to the form-deprived eye, while a control FDM group receives saline.

-

Duration : The deprivation and treatment period typically lasts for several weeks (e.g., 4 weeks).

-

Outcome Assessment :

-

Refractive error and axial length are measured at the beginning and end of the experiment.

-

After euthanasia, ocular tissues (retina, choroid, sclera) are harvested for analysis.

-

Histology : Tissues are sectioned and stained (e.g., H&E, Masson's trichrome) to assess the thickness of the choroid and sclera and to visualize collagen fibers.

-

Molecular Analysis : Techniques like quantitative PCR (qPCR) and immunofluorescence are used to measure the mRNA and protein expression levels of target molecules (e.g., HIF-1α, collagen, fibronectin, muscarinic receptors).

-

In-Vitro Scleral Fibroblast Assays

-

Cell Culture : Primary scleral fibroblasts (SFs) are isolated from human or animal scleral tissue and cultured under standard laboratory conditions.

-

Experimental Conditions : Cultured SFs are treated with varying concentrations of atropine. In some experiments, cellular stress like hypoxia is induced (e.g., using sodium dithionite) to mimic conditions in a myopic eye.

-

Analysis :

-

Gene Expression : RNA is extracted from the cells and subjected to next-generation sequencing (NGS) or qPCR to identify differentially expressed genes and signaling pathways affected by atropine.

-

Protein Analysis : Western blotting or ELISA can be used to quantify the expression and secretion of specific proteins (e.g., TGF-β, collagen).

-

Cell Viability and Morphology : Assays are performed to assess cell proliferation, and microscopy is used to observe changes in cell shape and cytoskeletal integrity.

-

Visualizing the Molecular Pathways

The proposed mechanisms of atropine's action can be visualized as a network of interconnected signaling pathways.

Side Effects, Safety, and Future Directions

The primary motivation for reducing atropine concentration is to minimize side effects. High concentrations (≥0.5%) are associated with significant photophobia (light sensitivity) due to pupil dilation and blurred near vision due to cycloplegia. Low concentrations (0.01% - 0.05%) cause minimal pupil dilation and have a negligible effect on accommodation, leading to much better tolerability. Systemic side effects are rare with topical low-dose atropine but can include dry mouth, flushing, and constipation.

Future research is focused on several key areas:

-

Mechanism Elucidation : Further dissecting the specific roles of M1, M4, and other muscarinic receptor subtypes and non-muscarinic pathways using more selective antagonists and advanced molecular techniques.

-

Optimal Dosing : Determining the ideal concentration for different populations (e.g., ethnic groups, age of onset) and developing optimal tapering strategies to prevent rebound progression.

-

Long-Term Safety : Although current data are reassuring, continued monitoring of the long-term effects of nightly atropine use throughout childhood is warranted.

-

Combination Therapies : Investigating the synergistic effects of combining low-dose atropine with other myopia control strategies, such as orthokeratology or specialized contact lenses.

Conclusion

Atropine remains the most effective evidence-based pharmacological treatment for slowing the progression of myopia in children. Its mechanism of action is complex and multifactorial, involving signaling cascades in the retina, choroid, and sclera that ultimately lead to the inhibition of axial elongation. Landmark clinical trials like ATOM and LAMP have been crucial in establishing a dose-dependent effect, guiding the clinical shift towards lower concentrations (0.01% to 0.05%) that provide a robust therapeutic effect with minimal side effects. For researchers and drug development professionals, the ongoing investigation into atropine's diverse molecular targets offers fertile ground for discovering more selective and potent second-generation anti-myopia therapies.

References

Atropine's Impact on Serotonin and Dopamine Levels in the Brain: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is a widely utilized pharmacological tool and therapeutic agent. While its effects on the parasympathetic nervous system are well-documented, its influence on central neurotransmitter systems, specifically serotonin (B10506) and dopamine (B1211576), is of growing interest for understanding its full pharmacological profile and potential neuropsychiatric implications. This technical guide provides a comprehensive analysis of the current scientific literature regarding the impact of atropine on brain serotonin and dopamine levels. It summarizes key quantitative data, details the experimental methodologies employed in seminal studies, and visualizes the complex signaling pathways involved. The evidence presented suggests a differential effect of atropine on these two critical monoamine systems, with a more pronounced and consistent impact on serotonergic pathways.

Introduction